molecular formula C9H16N4 B1443419 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine CAS No. 1249679-72-8

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine

Cat. No. B1443419
M. Wt: 180.25 g/mol
InChI Key: BAOHPMOOLLSPSO-UHFFFAOYSA-N
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Description

“3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is a compound with the CAS Number: 1249679-72-8 . It has a molecular weight of 180.25 . It is in the form of oil .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study reported a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole .


Molecular Structure Analysis

The InChI code for “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is 1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied in various researches . For example, one study evaluated the cytotoxic activities of the synthesized compounds against three human cancer cell lines . Another study reported the plant growth regulatory activity of triazole-compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” include its molecular weight of 180.25 , storage at room temperature , and its physical form as oil .

Scientific Research Applications

Synthesis of Novel Molecules

Research has focused on the synthesis of novel molecules incorporating the 1,2,4-triazole and piperidine moieties due to their promising biological activities. For instance, a study presented the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds were analyzed for their molecular structures using X-ray crystallography, Hirshfeld, and DFT calculations, revealing significant intermolecular interactions and electronic properties (Shawish et al., 2021).

Antimicrobial and Antifungal Activities

Compounds containing 1,2,4-triazole and piperidine rings have shown strong antimicrobial and antifungal activities. A study synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives with piperidine rings and conducted a structure–activity study, demonstrating their strong antimicrobial effects (Krolenko et al., 2016). Another research effort focused on synthesizing a novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings, evaluating their antifungal activity and establishing a structure-activity relationship (SAR) (Sangshetti & Shinde, 2010).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of derivatives are crucial for understanding their chemical behavior and potential applications. A study on the 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate highlighted its crystalline structure, showcasing the importance of hydrogen bonds in molecular packing (Ashwini et al., 2016).

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has also been explored. A study evaluated the anticancer activity of a novel 1,2,4-triazole derivative against Dalton’s Lymphoma Ascitic in mice, showing promising results that support the anticancer activity of this compound class (Arul & Smith, 2016).

Safety And Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in various studies . For example, one study evaluated the safety of these compounds on MRC-5 as a normal cell line .

Future Directions

The future directions of the research on 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . Additionally, these compounds could be applied as new agro-chemicals, functioning as root growth stimulants .

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOHPMOOLLSPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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